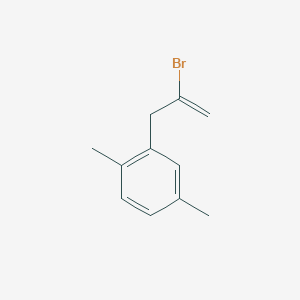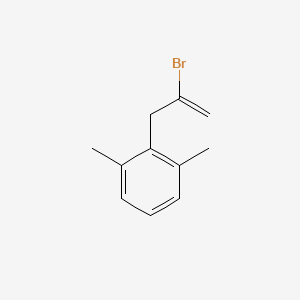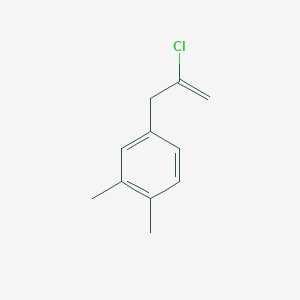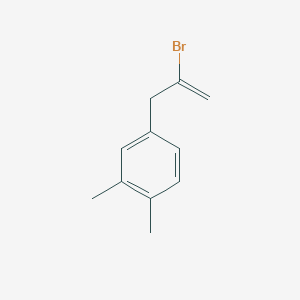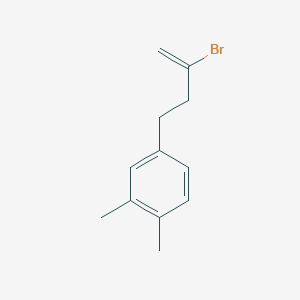
2-Bromo-4-(3,4-dimethylphenyl)-1-butene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . This process involves a transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(2-Bromo-4-(3,4-dimethylphenyl)-1-butenephenyl)-1-butene has a number of applications in scientific research. It is used as a building block for the synthesis of a variety of organic compounds, including pharmaceuticals and other industrial chemicals. It has also been used in the synthesis of polymers, such as polyurethanes, and in the synthesis of polymers with antimicrobial properties. Additionally, it has been used as a starting material in the synthesis of polymers with a range of physical and chemical properties.
Wirkmechanismus
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .
Mode of Action
It’s worth noting that brominated compounds are frequently used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, a carbon-boron bond in the organoboron reagent (like our compound) reacts with a carbon-halogen bond in another molecule, facilitated by a palladium catalyst . The bromine atom in 2-Bromo-4-(3,4-dimethylphenyl)-1-butene likely plays a crucial role in such reactions.
Biochemical Pathways
In general, brominated compounds can participate in various biochemical transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Furthermore, its efficacy could be influenced by the specific conditions under which it is used, such as the presence of a catalyst in a chemical reaction .
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-4-(2-Bromo-4-(3,4-dimethylphenyl)-1-butenephenyl)-1-butene has a number of advantages and limitations when used in laboratory experiments. One advantage is its low cost and ease of availability. Additionally, it is a versatile compound that can be used in a variety of reactions. However, it is also a highly reactive compound, which can lead to unwanted side reactions. Additionally, it is a volatile compound, which can lead to safety concerns.
Zukünftige Richtungen
For the use of 2-bromo-4-(2-Bromo-4-(2-Bromo-4-(3,4-dimethylphenyl)-1-butenephenyl)-1-butenephenyl)-1-butene include the development of new synthetic routes for the synthesis of compounds derived from this compound. Additionally, further research into the biochemical and physiological effects of compounds synthesized from this compound could lead to the development of new pharmaceuticals and other industrial products. Additionally, further research into the use of this compound as a building block for the synthesis of polymers could lead to the development of new materials with a range of physical and chemical properties. Finally, further research into the safety and toxicity of this compound could lead to improved safety protocols when handling this compound in the laboratory.
Eigenschaften
IUPAC Name |
4-(3-bromobut-3-enyl)-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-9-4-6-12(8-10(9)2)7-5-11(3)13/h4,6,8H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZDVRGUPJNKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=C)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259353 | |
| Record name | 4-(3-Bromo-3-buten-1-yl)-1,2-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951892-11-8 | |
| Record name | 4-(3-Bromo-3-buten-1-yl)-1,2-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromo-3-buten-1-yl)-1,2-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










